molecular formula C22H15IN6 B258186 5-(1,5-diphenyl-1H-pyrazol-4-yl)-1-(4-iodophenyl)-1H-tetraazole

5-(1,5-diphenyl-1H-pyrazol-4-yl)-1-(4-iodophenyl)-1H-tetraazole

Katalognummer B258186
Molekulargewicht: 490.3 g/mol
InChI-Schlüssel: VDJPOIOFTWVNHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(1,5-diphenyl-1H-pyrazol-4-yl)-1-(4-iodophenyl)-1H-tetrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly abbreviated as DPTT and is a tetrazole-based ligand that has been used in the synthesis of coordination compounds and metal-organic frameworks.

Wirkmechanismus

The mechanism of action of DPTT is not fully understood, but it is believed to interact with metal ions and form coordination compounds. These compounds can then exhibit various properties, such as catalytic activity or gas storage capacity. DPTT has also been shown to have potential as a drug delivery agent due to its ability to form stable complexes with metal ions.
Biochemical and Physiological Effects:
DPTT has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and biocompatible, making it a promising candidate for drug delivery applications. DPTT has also been shown to have fluorescent properties, which can be used for imaging applications.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using DPTT in lab experiments is its high purity and stability. The synthesis method has been optimized to provide high yields and purity of the compound. However, one limitation is that DPTT is a relatively new compound, and its properties and potential applications are still being explored.

Zukünftige Richtungen

There are several future directions for the study of DPTT. One potential application is in the development of metal-organic frameworks for gas storage and separation. DPTT could also be used as a drug delivery agent due to its ability to form stable complexes with metal ions. Additionally, further studies could be conducted to explore the potential of DPTT as a fluorescent probe for the detection of metal ions in biological samples.
In conclusion, DPTT is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method has been optimized to provide high yields and purity of the compound, and it has been used in the synthesis of coordination compounds and metal-organic frameworks. DPTT has also been shown to have potential as a drug delivery agent and fluorescent probe. Further studies are needed to fully understand the properties and potential applications of DPTT.

Synthesemethoden

The synthesis of DPTT involves the reaction of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid with 4-iodobenzylamine in the presence of thionyl chloride and triethylamine. The resulting intermediate is then reacted with sodium azide to obtain the final product, DPTT. This synthesis method has been optimized to provide high yields and purity of the compound.

Wissenschaftliche Forschungsanwendungen

DPTT has been used in various scientific research applications, including as a ligand in the synthesis of coordination compounds and metal-organic frameworks. These compounds have been studied for their potential applications in catalysis, gas storage, and drug delivery. DPTT has also been used as a fluorescent probe for the detection of metal ions in biological samples.

Eigenschaften

Molekularformel

C22H15IN6

Molekulargewicht

490.3 g/mol

IUPAC-Name

5-(1,5-diphenylpyrazol-4-yl)-1-(4-iodophenyl)tetrazole

InChI

InChI=1S/C22H15IN6/c23-17-11-13-19(14-12-17)29-22(25-26-27-29)20-15-24-28(18-9-5-2-6-10-18)21(20)16-7-3-1-4-8-16/h1-15H

InChI-Schlüssel

VDJPOIOFTWVNHM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C=NN2C3=CC=CC=C3)C4=NN=NN4C5=CC=C(C=C5)I

Kanonische SMILES

C1=CC=C(C=C1)C2=C(C=NN2C3=CC=CC=C3)C4=NN=NN4C5=CC=C(C=C5)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.